molecular formula C10H16ClNO B1479079 N,N-diallyl-2-chlorobutanamide CAS No. 2098104-69-7

N,N-diallyl-2-chlorobutanamide

Cat. No.: B1479079
CAS No.: 2098104-69-7
M. Wt: 201.69 g/mol
InChI Key: GFVFULXSCNPHTA-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-chlorobutanamide is a chlorinated amide derivative characterized by a butanamide backbone substituted with a chlorine atom at the 2-position and two allyl groups attached to the nitrogen atom.

Properties

CAS No.

2098104-69-7

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-chloro-N,N-bis(prop-2-enyl)butanamide

InChI

InChI=1S/C10H16ClNO/c1-4-7-12(8-5-2)10(13)9(11)6-3/h4-5,9H,1-2,6-8H2,3H3

InChI Key

GFVFULXSCNPHTA-UHFFFAOYSA-N

SMILES

CCC(C(=O)N(CC=C)CC=C)Cl

Canonical SMILES

CCC(C(=O)N(CC=C)CC=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares N,N-diallyl-2-chlorobutanamide with analogous compounds from the evidence, focusing on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Substituents Key Functional Groups Notable Properties/Applications References
This compound C₁₀H₁₆ClNO 2-Cl, N,N-diallyl Amide, Chloro, Allyl Hypothesized high lipophilicity -
2-Chloro-N,N-dimethyl-3-oxobutanamide C₆H₁₀ClNO₂ 2-Cl, 3-oxo, N,N-dimethyl Amide, Chloro, Ketone Intermediate in organic synthesis
2-Chloro-N,N-diethyl-3-oxobutyramide C₈H₁₄ClNO₂ 2-Cl, 3-oxo, N,N-diethyl Amide, Chloro, Ketone Regulated under export controls
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide C₈H₁₅ClN₂O₂ 4-Cl, N-amino-oxo Amide, Chloro, Amino Levetiracetam-related pharmaceutical
N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide C₂₁H₂₁ClN₃O 2-Cl-benzyl, benzimidazole Amide, Benzimidazole Potential bioactive scaffold
Key Observations:
  • Chlorine Position : The position of the chlorine atom (e.g., 2-Cl vs. 4-Cl) significantly alters electronic effects. For instance, 2-chloro substitution in amides often increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions .
  • Functional Group Synergy : Compounds like 2-Chloro-N,N-dimethyl-3-oxobutanamide combine chloro and ketone groups, enabling dual reactivity in condensation or cyclization reactions .

Structural and Computational Insights

  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for determining the 3D structures of chloro-amide derivatives, aiding in understanding steric and electronic effects.
  • Validation : Proper structure validation () is essential for confirming the configuration of chiral centers in compounds like the (S)-enantiomer discussed in –7.

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